N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Description
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H20N2O6S2 and its molecular weight is 424.49. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibitory Potential
A study aimed at exploring the enzyme inhibitory potential of new sulfonamides featuring benzodioxane and acetamide moieties demonstrated substantial inhibitory activity against yeast α-glucosidase, with weaker activity against acetylcholinesterase (AChE). This research indicates potential applications in the development of treatments for diseases related to enzyme dysregulation. The in silico molecular docking results aligned with in vitro enzyme inhibition data, suggesting a promising avenue for future drug development (Abbasi et al., 2019).
Synthesis and Catalysis
Another study focused on the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and their analogs using a Preyssler heteropolyacid as a catalyst. This research highlights a novel approach to synthesizing complex organic compounds with high yields, demonstrating the versatility of the compound in synthetic organic chemistry (Romanelli et al., 2010).
Potential Therapeutic Uses
The potential therapeutic applications of sulfonamide derivatives in treating various diseases are a significant area of interest. For example, compounds with the sulfonamide moiety have shown inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), suggesting potential use in managing diseases related to catecholamine biosynthesis (Grunewald et al., 2005).
Microbial Degradation of Sulfonamides
Research on the microbial degradation of sulfonamides, such as sulfamethoxazole, has uncovered novel pathways involving ipso-hydroxylation followed by fragmentation. This process, identified in Microbacterium sp. strain BR1, represents an innovative mechanism for eliminating sulfonamide antibiotics from the environment, potentially mitigating the spread of antibiotic resistance (Ricken et al., 2013).
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S2/c1-27(21,22)20-8-2-3-13-4-5-14(11-16(13)20)19-28(23,24)15-6-7-17-18(12-15)26-10-9-25-17/h4-7,11-12,19H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRGOMBDPMCECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.